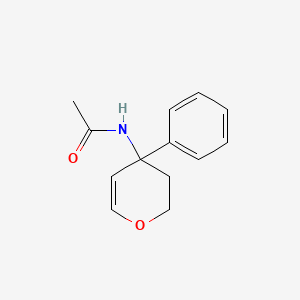
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide: is an organic compound that features a pyran ring fused with a phenyl group and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide typically involves the following steps:
Formation of 3,4-Dihydro-2H-pyran: This can be achieved through an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second-generation Grubbs’ catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Acetamide Formation: The final step involves the acylation of the pyran ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. Catalysts such as molecular iodine can be used to facilitate the synthesis under solvent-free conditions at ambient temperature .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring to a tetrahydropyran ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Pyran-2-one derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
作用機序
The mechanism of action of N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the phenyl and acetamide groups.
N-Phenylacetamide: Lacks the pyran ring but contains the phenyl and acetamide groups.
4-Phenyl-2H-pyran: Contains the phenyl group but lacks the acetamide group.
Uniqueness
N-(4-Phenyl-3,4-dihydro-2H-pyran-4-yl)acetamide is unique due to the combination of the pyran ring, phenyl group, and acetamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
N-(4-phenyl-2,3-dihydropyran-4-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,14,15) |
InChIキー |
OMKCTLLKPXGHOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1(CCOC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
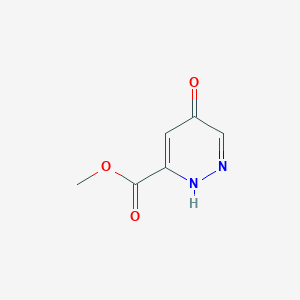
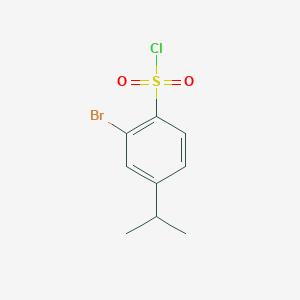
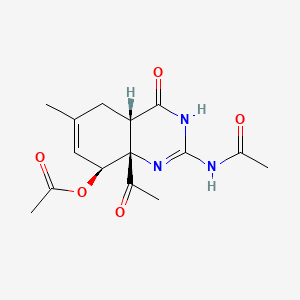
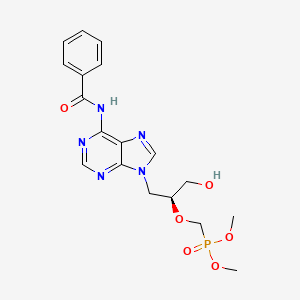
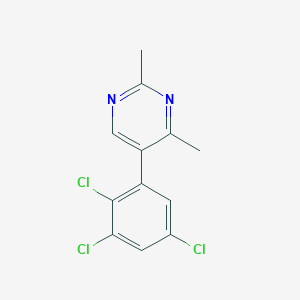
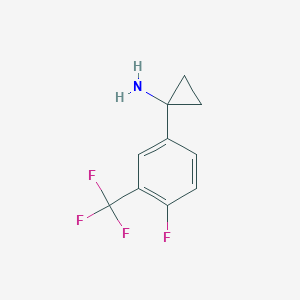
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
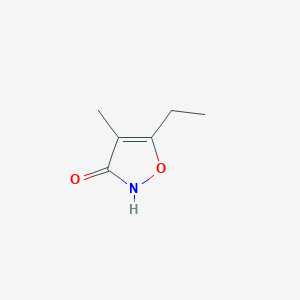
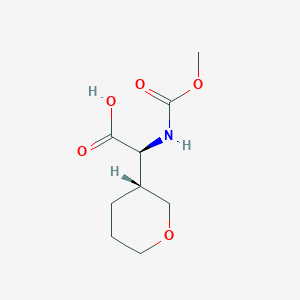
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
